1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea
Description
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Properties
IUPAC Name |
1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3/c1-22(2)15-12(10-18-16(21-15)23(3)4)20-17(24)19-11-5-6-13-14(9-11)26-8-7-25-13/h5-6,9-10H,7-8H2,1-4H3,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPINCFBAQUCJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=CC3=C(C=C2)OCCO3)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure which includes a pyrimidine ring and a dihydrobenzo[d][1,4]dioxin moiety. The presence of dimethylamino groups enhances its solubility and potential interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₅O₃ |
| Molecular Weight | 329.35 g/mol |
| CAS Number | 1448036-45-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit various kinases involved in cell signaling pathways. For instance, the compound exhibits potent inhibitory activity against Plasmodium falciparum CDPK1 (IC50 values as low as 0.09 µM), suggesting potential use in antimalarial therapies .
Antimalarial Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antimalarial properties. The compound under investigation has been evaluated for its efficacy against the chloroquine-sensitive strain of Plasmodium falciparum (3D7). The structure-activity relationship (SAR) indicates that modifications at the 2 and 4 positions of the pyrimidine ring can enhance potency and selectivity against malaria parasites .
Cytotoxicity
In addition to antimalarial activity, the compound's cytotoxic effects were assessed using HepG2 human liver cancer cells. The results indicated that while the compound is effective against malaria parasites, it also possesses some level of cytotoxicity, necessitating further optimization to improve selectivity .
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- Study on Urea Derivatives : A study synthesized a series of urea derivatives based on the pyrimidine framework and evaluated their antimalarial activity. The most promising derivatives showed IC50 values ranging from 0.09 µM to 7.2 µM against Plasmodium falciparum .
- QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) modeling was employed to predict the biological activity of various substituted pyrimidines. This modeling highlighted the importance of specific functional groups in enhancing biological efficacy while minimizing toxicity .
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
